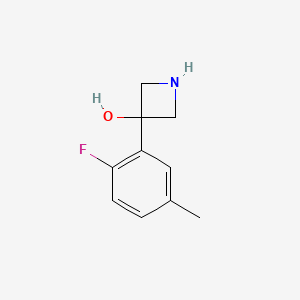

3-(2-Fluoro-5-methylphenyl)azetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoro-5-methylphenyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-7-2-3-9(11)8(4-7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZOVBLUEFZORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2(CNC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 3 2 Fluoro 5 Methylphenyl Azetidin 3 Ol Formation and Transformations

Reaction Pathway Elucidation in Azetidinol (B8437883) Synthesis

The synthesis of azetidin-3-ols can be achieved through various reaction pathways, with photochemical cyclization and intramolecular aminolysis of epoxides being prominent methods.

One established pathway is the photochemical cyclization of α-amino ketones. researchgate.net In this process, irradiation of an appropriate aminoketone precursor induces the formation of the azetidinol ring. The efficiency and stereoselectivity of this cyclization can be influenced by factors such as hydrogen bonding within the molecule. researchgate.net For instance, the synthesis of functionalized azetidinols can be achieved in a stereoselective manner through the irradiation of specific amino ketone precursors. researchgate.net

Another significant pathway is the intramolecular aminolysis of 3,4-epoxy amines, often catalyzed by a Lewis acid such as Lanthanum(III) triflate (La(OTf)₃). nih.govfrontiersin.org This method involves a nitrogen atom attacking one of the carbon atoms of the epoxide ring, leading to the formation of the azetidine (B1206935) ring. The reaction is a type of intramolecular SN2 reaction and provides a route to azetidines with a hydroxyl group on the adjacent carbon. frontiersin.org This pathway has been shown to be effective for a range of substrates, tolerating various functional groups. nih.govfrontiersin.org

The table below summarizes key aspects of these synthetic pathways.

| Reaction Pathway | Precursor Type | Key Conditions | Notes |

| Photochemical Cyclization | α-Amino Ketones | UV Irradiation | Stereoselectivity can be influenced by hydrogen bonds. researchgate.net |

| Intramolecular Aminolysis | cis-3,4-Epoxy Amines | Lewis Acid Catalyst (e.g., La(OTf)₃) | Tolerates acid-sensitive and Lewis basic functional groups. nih.govfrontiersin.org |

Understanding Ring Formation Mechanisms (e.g., Carbocation Intermediates, Diradicals)

The formation of the azetidine ring can proceed through different mechanistic intermediates, depending on the reaction type. Key intermediates include diradicals and carbocations.

Diradical Intermediates: Diradicals, specifically 1,4-biradicals, are characteristic intermediates in photochemical [2+2] cycloadditions, such as the aza Paternò–Büchi reaction, which synthesizes azetidines from an imine and an alkene. nih.govrsc.org In this mechanism, a photoexcited alkene in its triplet state reacts with a ground-state imine. nih.gov This leads to the formation of a C-C bond, generating a 1,4-biradical intermediate. This intermediate can then undergo intersystem crossing followed by the final C-N bond formation to yield the azetidine ring. nih.gov The photochemical synthesis of azetidin-3-ols from α-amino ketones also proceeds through triplet biradical intermediates. researchgate.net

Carbocation Intermediates: Carbocation intermediates are frequently involved in acid-catalyzed azetidine synthesis and rearrangement reactions. For example, the activation of a tertiary alcohol on an azetidine precursor with a Lewis or Brønsted acid can generate a strained benzylic-heterocyclic carbocation. chimia.ch This carbocation can then be trapped by various nucleophiles to form 3,3-disubstituted azetidines. chimia.ch Similarly, an electrocatalytic intramolecular hydroamination of allylic sulfonamides proceeds via a key carbocationic intermediate that undergoes C-N bond formation to yield the azetidine. organic-chemistry.org The ring-opening of azetidines can also be promoted by Lewis acids, which activate the ring towards nucleophilic attack by generating a carbocationic intermediate. rsc.org

Electron Transfer Processes in Azetidine Ring Opening

Electron transfer processes are fundamental to certain transformations of the azetidine ring, particularly in ring-opening reactions. These can occur via single-electron transfer (SET) or energy transfer mechanisms.

In some ring-opening reactions, an outer-sphere single-electron transfer mechanism is proposed. For example, the reductive cleavage of N-azetidinyl amides can proceed through an SET to the amide carbonyl group, forming an amide ketyl radical. This is followed by a rapid scission of the N–C bond of the strained azetidine ring. rsc.org

Photocatalytic syntheses of azetidines often rely on energy transfer processes. In the visible-light-enabled aza Paternò–Büchi reaction, triplet energy transfer from an excited photocatalyst to an alkene substrate is the key initiating step. nih.govrsc.org This process, often a Dexter energy transfer, requires proximity between the sensitizer (B1316253) and the substrate and is energetically favorable when the triplet energy of the substrate is lower than that of the sensitizer. rsc.org This generates the reactive triplet state of the alkene, which then engages in the cycloaddition to form the azetidine ring. nih.gov

Radical Intermediates in Azetidine Transformations

Radical intermediates play a significant role in modern synthetic strategies for forming and functionalizing azetidines. researchgate.net Photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. chemrxiv.org

A notable example is the synthesis of functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs) through a radical strain-release process. researchgate.net In this method, an organic photosensitizer promotes the homolytic cleavage of a sulfonylimine precursor, generating sulfonyl and iminyl radicals. researchgate.netchemrxiv.org The sulfonyl radical adds to the strained C-C bond of the ABB, causing the ring to open and form a stable carbon-centered radical intermediate. This intermediate then combines with the iminyl radical to furnish the final difunctionalized azetidine product. researchgate.net The presence and behavior of these radical intermediates have been investigated using spectroscopic techniques and density functional theory (DFT) calculations. researchgate.netchemrxiv.org

The table below details the key radical intermediates identified in this process.

| Precursors | Radical Generation Method | Key Radical Intermediates | Final Product |

| Azabicyclo[1.1.0]butane, Sulfonylimine | Photocatalysis (Energy Transfer) | Sulfonyl radical, Iminyl radical, Carbon-centered radical | Difunctionalized Azetidine |

Stereochemical Control in Mechanistic Pathways

Achieving stereochemical control is a critical aspect of azetidine synthesis, and various mechanistic strategies have been developed to this end.

In photochemical reactions, the stereochemistry of the resulting azetidin-3-ol (B1332694) can be dictated by the conformation of the triplet biradical intermediate. researchgate.net The inherent conformational preferences of this intermediate can lead to a highly stereoselective cyclization. researchgate.net

For non-photochemical methods, stereoselectivity is often achieved by using chiral starting materials or chiral catalysts. Chiral N-propargylsulfonamides, for example, can be converted into chiral azetidin-3-ones with high enantiomeric excess using gold-catalyzed oxidative cyclization. nih.gov The stereochemistry is set by the chiral sulfinamide chemistry used to prepare the precursor. nih.gov Similarly, the synthesis of chiral azetidine 2,3-dicarboxylic acids has been achieved from chiral precursors like (R)-phenylglycinol, with the stereochemical integrity maintained through harsh reaction conditions. nih.gov

Catalytic enantioselective methods also provide excellent stereocontrol. The ring-opening of 3-substituted azetidines can be performed with high enantioselectivity using a chiral squaramide hydrogen-bond donor catalyst. acs.org This catalyst is believed to stabilize the transition state through a network of non-covalent interactions, effectively differentiating between the two enantiotopic pathways. acs.org

Stereochemical Aspects and Chiral Synthesis of 3 2 Fluoro 5 Methylphenyl Azetidin 3 Ol Derivatives

Enantioselective Synthesis of Azetidinols

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For 3-arylazetidin-3-ols, this is often achieved using chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral starting material.

One prominent strategy involves the asymmetric reduction of a precursor ketone, N-protected 3-(2-fluoro-5-methylphenyl)azetidin-3-one. This reduction can be accomplished using chiral reducing agents or a combination of a reducing agent and a chiral catalyst. For instance, chiral borane (B79455) reagents or catalytic systems based on transition metals like ruthenium, rhodium, or iridium, paired with chiral ligands, can facilitate the transfer of a hydride to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in high enantiomeric excess (e.e.).

Another approach is the catalytic asymmetric addition of an aryl nucleophile to an N-protected azetidin-3-one (B1332698). While less common for this specific scaffold, the principles of asymmetric organometallic additions are well-established.

A notable method for accessing chiral azetidines involves the use of chiral phosphoric acid (CPA) catalysts. While demonstrated for the construction of axially chiral 3-arylindoles oaepublish.com, the underlying principle of using a chiral proton environment to control stereochemistry can be adapted to other reaction types relevant to azetidinol (B8437883) synthesis.

The table below summarizes representative approaches to the enantioselective synthesis of chiral alcohols, which are applicable to the synthesis of 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol.

| Method | Precursor | Chiral Influence | Typical Outcome |

| Asymmetric Reduction | N-protected azetidin-3-one | Chiral reducing agent (e.g., CBS reagent) or catalyst (e.g., Ru-BINAP) | High enantiomeric excess (e.e.) of one alcohol enantiomer |

| Kinetic Resolution | Racemic azetidinol derivative | Chiral catalyst and acylating agent | Separation of enantiomers, yielding one enantiomer with high e.e. |

| Asymmetric Cyclization | Acyclic precursor | Chiral catalyst | Formation of the chiral azetidine (B1206935) ring with high enantioselectivity |

Diastereoselective Control in Azetidine Ring Formation

When an azetidine ring is formed in a molecule that already contains one or more stereocenters, the newly formed stereocenters' configuration relative to the existing ones is crucial. This relative stereochemistry defines the diastereomer of the product. Diastereoselective control is essential for synthesizing complex molecules with multiple chiral centers.

For instance, in the synthesis of 2,3-disubstituted azetidines, the formation of the four-membered ring can be controlled to yield predominantly either the cis or trans diastereomer. researchgate.net This control is typically achieved by carefully selecting reaction conditions that favor a specific transition state. In kinetically controlled reactions, the product that forms fastest is the major one, even if it is not the most thermodynamically stable. researchgate.net The choice of base, solvent, and temperature can significantly influence the energy of competing reaction pathways, thereby directing the stereochemical outcome.

One documented approach involves the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. The reaction with trifluoroacetic anhydride (B1165640) followed by hydrolysis provides access to 2-(trifluoromethyl)azetidin-3-ols. nih.gov The stereochemical outcome of such reactions is dictated by the geometry of the starting material and the mechanism of the ring-opening, which can proceed with a degree of diastereoselectivity. nih.gov

The principles of diastereoselective control are summarized in the following table.

| Control Element | Mechanism of Action | Example Application |

| Substrate Control | An existing stereocenter in the starting material directs the approach of reagents, often due to steric hindrance. | Cyclization of a chiral acyclic amine to form the azetidine ring. |

| Reagent Control | A chiral reagent or catalyst interacts with the substrate to favor one diastereomeric transition state over others. | Reduction of a ketone on a molecule with a nearby stereocenter using a bulky reducing agent. |

| Kinetic vs. Thermodynamic Control | Reaction conditions are chosen to favor either the fastest-forming product (kinetic) or the most stable product (thermodynamic). | Epimerization of a stereocenter adjacent to a carbonyl group to yield the more stable diastereomer. nih.gov |

Chiral Pool and Auxiliary Strategies in Azetidinol Construction

The chiral pool and chiral auxiliary strategies are powerful methods for asymmetric synthesis that leverage pre-existing chirality to construct new stereocenters. ankara.edu.trethz.ch

Chiral Pool Synthesis: This approach utilizes readily available and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. ankara.edu.trwikipedia.org For example, a synthesis could begin with an enantiopure amino acid like serine or threonine. The inherent chirality of the starting material is carried through the synthetic sequence, ultimately being incorporated into the final azetidinol structure. This strategy is efficient as it bypasses the need for an asymmetric induction step. For the synthesis of chiral azetidin-3-ones, natural amino acids can serve as a convenient and inexpensive chiral pool, although this may limit the accessible structural diversity. nih.gov

Chiral Auxiliary Strategy: In this method, a temporary chiral group (the auxiliary) is attached to an achiral substrate. The auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

A practical application of this is the use of chiral sulfinamides (Ellman's auxiliary). Chiral N-propargylsulfonamides, which are readily accessible with high enantiomeric purity via chiral sulfinamide chemistry, can undergo gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones. nih.gov These ketones are direct precursors to the target azetidinols. The t-butanesulfinyl group acts as the chiral auxiliary, guiding the formation of the ring, and can be removed later in the synthesis. nih.gov

| Strategy | Description | Advantages | Disadvantages |

| Chiral Pool | Uses naturally occurring, enantiopure compounds as starting materials. wikipedia.org | Cost-effective, high enantiopurity from the start. | Limited to the structures and stereochemistries available from nature. nih.gov |

| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. ethz.ch | High stereoselectivity, auxiliary can often be recycled, applicable to a wide range of substrates. | Requires additional steps for attachment and removal of the auxiliary. |

Retention and Inversion of Configuration in Azetidinol Transformations

Once the chiral center at C3 of the azetidinol is established, subsequent reactions at this center can either proceed with retention of its configuration or inversion of its configuration. The stereochemical outcome is highly dependent on the reaction mechanism.

Inversion of Configuration: This outcome is characteristic of bimolecular nucleophilic substitution (SN2) reactions. libretexts.org In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack"). libretexts.org This forces the other three substituents on the carbon to flip, much like an umbrella inverting in the wind. For example, if the hydroxyl group of (R)-3-(2-fluoro-5-methylphenyl)azetidin-3-ol were converted into a good leaving group (like a tosylate or mesylate), subsequent reaction with a nucleophile (e.g., azide (B81097) or cyanide) would proceed via an SN2 mechanism to yield the (S)-product. This process results in a complete inversion of the stereocenter's configuration. youtube.com

Retention of Configuration: This outcome, where the product has the same stereochemical configuration as the reactant, is less common in a single step but can occur through several mechanisms. One possibility is a reaction involving a unimolecular nucleophilic substitution (SN1) mechanism, which proceeds through a planar carbocation intermediate. Attack by the nucleophile can occur from either face, leading to a mixture of both inversion and retention products, often resulting in racemization. masterorganicchemistry.com

True retention of configuration is often achieved through a sequence of two consecutive SN2 reactions, a process known as double inversion. youtube.com For instance, the initial reaction with a nucleophile causes an inversion, and a second SN2 reaction at the same center inverts it back to the original configuration. Another mechanism that leads to retention is neighboring group participation, where a nearby functional group within the molecule acts as an internal nucleophile, leading to a double displacement on the same carbon center.

The stereochemical outcomes of substitution at a chiral center are outlined below.

| Mechanism | Stereochemical Outcome | Description |

| SN2 | Inversion | One-step process with backside attack by the nucleophile. libretexts.org |

| SN1 | Racemization (mixture of inversion and retention) | Two-step process via a planar carbocation intermediate. masterorganicchemistry.com |

| Double Inversion | Retention | Two sequential SN2 reactions, resulting in a net retention of configuration. youtube.com |

| Neighboring Group Participation | Retention | Intramolecular substitution followed by intermolecular substitution. |

Reactivity Profiles and Ring Transformations of 3 2 Fluoro 5 Methylphenyl Azetidin 3 Ol Systems

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

Azetidines, as four-membered nitrogen-containing heterocycles, possess a considerable degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the more stable, five-membered pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain is a key determinant of the chemical behavior of azetidines, rendering them susceptible to reactions that lead to the cleavage of the N-C σ bond, thereby relieving the strain. rsc.orgrsc.orgresearchwithrutgers.com The reactivity of the 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol system is thus fundamentally driven by this energetic predisposition. rsc.orgresearchgate.net

The concept of using strained molecules as reactive intermediates is a powerful strategy in organic synthesis, often referred to as a "build and release" approach. beilstein-journals.orgnih.gov In this context, azetidinols can be synthesized photochemically, and the pre-installed strain energy from the four-membered ring facilitates subsequent functionalization steps, such as ring-opening events. beilstein-journals.orgnih.govuni-mainz.de While the azetidine ring is strained enough to be reactive, it is generally more stable and easier to handle than its three-membered aziridine (B145994) counterparts, offering a unique balance of stability and controlled reactivity that can be triggered under specific reaction conditions. rsc.orgrsc.orgrsc.org This characteristic makes azetidine derivatives, including 3-aryl-3-azetidinols, valuable intermediates in medicinal chemistry and organic synthesis. rsc.orgnih.gov

Nucleophilic and Electrophilic Reactivity at the Azetidinol (B8437883) Center

The reactivity of the this compound core is centered around the C3 carbon, the nitrogen atom, and the hydroxyl group. The azetidinol center exhibits both nucleophilic and electrophilic character depending on the reaction conditions and reagents.

The nitrogen atom, being a Lewis base, can be protonated by acids or coordinated to Lewis acids. nih.govnih.gov This activation step is crucial for many subsequent reactions, as it enhances the electrophilicity of the ring carbons, particularly C2 and C4, making them susceptible to nucleophilic attack and subsequent ring-opening. nih.govmagtech.com.cn The basicity (pKa) of the azetidine nitrogen is a key parameter influencing the rate of these acid-mediated processes. nih.gov

Conversely, the tertiary alcohol at C3 allows this position to act as an electrophilic center upon activation. For instance, in the presence of an iron catalyst, 3-aryl-azetidin-3-ols react with a broad range of thiols. nih.gov This reaction proceeds via the formation of a stabilized azetidine carbocation at the C3 position, which is then trapped by the thiol nucleophile. nih.gov The presence of an electron-donating aryl group at C3 is crucial for the stabilization of this carbocation intermediate. nih.gov Similarly, Ritter-type reactions can occur where, under acidic conditions, the hydroxyl group is lost to form a carbocation that is then trapped by a nitrile. worktribe.comdurham.ac.uk

Ring Opening Reactions and Their Synthetic Utility

The strain inherent in the azetidine ring provides a strong thermodynamic driving force for ring-opening reactions, which constitute a major class of transformations for these systems. nih.govuni-mainz.de These reactions offer significant synthetic utility, providing access to valuable, densely functionalized acyclic amine derivatives. beilstein-journals.orgmagtech.com.cnacs.org

The success and pathway of the ring-opening are often dependent on the nature of the substituent on the azetidine nitrogen. beilstein-journals.orguni-mainz.de For instance, the use of a benzhydryl protecting group has been shown to be critical for facilitating both the photochemical formation of azetidinols and their subsequent ring-opening reactions. beilstein-journals.orgnih.govresearchgate.net Lewis acid-catalyzed SN2-type ring-opening of activated azetidines with electron-rich arenes and heteroarenes has been developed as a route to 3,3-diarylpropylamines. acs.org

A variety of nucleophiles can be employed to open the azetidine ring, including thiols, oxygen nucleophiles, and carbon nucleophiles. nih.govuni-mainz.deacs.org These reactions often exhibit high regioselectivity, which is controlled by electronic and steric factors of the substituents on the ring. magtech.com.cn

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidinol Systems

| Azetidinol System | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| N-Benzhydryl-3-phenylazetidinol | Electron-deficient ketones (e.g., Hexafluoroacetone) | Aminodioxolane | beilstein-journals.orguni-mainz.de |

| N-Benzhydryl-3-phenylazetidinol | Boronic acids | 3-Amino-1,2-diol | beilstein-journals.orgnih.gov |

| N-Cbz-3-aryl-azetidinol | Thiols / Fe Catalyst | 3-Aryl-3-sulfanyl azetidine (via C-O cleavage, not ring-opening) | nih.gov |

| N-Tosyl-2-aryl-azetidine | Arenes / Yb(OTf)₃ | 3,3-Diarylpropylamine | acs.org |

Several mechanistic pathways govern the ring-opening of azetidinols. A common pathway involves the activation of the azetidine, typically through protonation of the nitrogen atom by a Brønsted acid or coordination to a Lewis acid. nih.govnih.govacs.org This activation enhances the leaving group ability of the protonated amine and increases the electrophilicity of the ring carbons.

In the reaction with electron-deficient ketones, the mechanism is believed to involve the initial formation of a hemiketal between the azetidinol's hydroxyl group and the ketone. beilstein-journals.orgnih.gov This transient hemiketal is sufficiently acidic to protonate the azetidine nitrogen, triggering an intramolecular nucleophilic attack by the hemiketal oxygen, which leads to ring cleavage and the formation of a dioxolane. beilstein-journals.orgnih.govuni-mainz.de

For reactions involving boronic acids, a similar mechanism is proposed. A boronic monoester is formed, which then protonates the azetidine nitrogen, followed by an intramolecular ring-opening to form a dioxaborolane intermediate that can be subsequently cleaved to yield a 3-amino-1,2-diol. nih.gov In other cases, particularly with strong nucleophiles or under harsh acidic conditions, the reaction can proceed through an SN2-type mechanism where the nucleophile directly attacks one of the ring carbons, cleaving a C-N bond. acs.org

While the ring-opening of azetidinols is typically a thermal, acid- or base-mediated process, photochemistry plays a crucial role in their synthesis. The formation of 3-hydroxyazetidines can be efficiently achieved through a photochemical Norrish-Yang cyclization of α-aminoacetophenones. beilstein-journals.orguni-mainz.deresearchgate.net This process involves a 1,5-hydrogen abstraction followed by radical recombination to form the strained four-membered ring. beilstein-journals.orguni-mainz.de

This photochemical "build" step is often combined with a subsequent strain-releasing "release" step (the ring-opening) to create complex molecules from simple precursors. beilstein-journals.orgnih.gov Therefore, while the ring-opening itself is not directly photoinduced, it is a key part of a two-step sequence that is initiated by light. beilstein-journals.orgnih.govuni-mainz.deresearchgate.net This combination of photochemical cyclization and strain-release functionalization represents an efficient strategy for accessing highly functionalized molecules. beilstein-journals.orgnih.gov The broader field of photoinduced ring-opening in heterocyclic molecules often involves the population of antibonding σ* orbitals, which can lead to bond fission, providing a mechanistic framework for understanding such processes. nih.gov

Ring Expansion Reactions to Fused Heterocycles (e.g., Dihydrofurans, Pyrroles)

Beyond simple ring-opening, the strain within the 3-hydroxyazetidine scaffold can be harnessed to drive ring expansion and rearrangement reactions, yielding other important heterocyclic systems.

A notable transformation is the acid-mediated rearrangement of 3-hydroxyazetidines into highly substituted 2-oxazolines. worktribe.comdurham.ac.uknih.gov This reaction is proposed to proceed via a Ritter-initiated cascade. The tertiary alcohol is protonated and eliminated to form a stabilized carbocation at C3. This cation is trapped by a nitrile solvent (like acetonitrile) to form a nitrilium ion intermediate. Subsequently, the amide carbonyl of the intermediate from the Ritter reaction attacks a carbon of the azetidine ring, initiating a ring-opening and re-cyclization sequence that results in the formation of the five-membered 2-oxazoline ring. durham.ac.uk

Furthermore, azetidine derivatives serve as precursors for other heterocycles like pyrroles. While direct conversion from 3-hydroxyazetidines is less common, related 2-azetidinone (β-lactam) systems can be transformed into functionalized pyrroles. nih.gov This typically involves the ring-opening of the β-lactam to form a β-allenamine intermediate, which then undergoes a regiocontrolled cyclization to afford the pyrrole (B145914) ring. nih.gov The synthesis of pyrroles from dienyl azides has also been developed, showcasing another route to this important heterocycle. organic-chemistry.org Additionally, the arylative ring expansion of 3-vinylazetidin-3-ols to produce dihydrofurans has been reported, highlighting another pathway for ring transformation. acs.org

Functionalization of the Hydroxyl Group and Nitrogen Atom

The hydroxyl group and the nitrogen atom of the this compound system are key sites for introducing further molecular diversity.

The tertiary hydroxyl group can be functionalized in several ways. It can be converted into a better leaving group, such as a mesylate, to facilitate nucleophilic substitution or elimination reactions. durham.ac.uk Alternatively, it can be directly displaced by nucleophiles under catalytic conditions. For example, iron-catalyzed alkylation with thiols allows for the direct replacement of the hydroxyl group with a sulfanyl (B85325) group. nih.gov

The nitrogen atom is arguably the most versatile position for functionalization. It is often protected with groups such as tosyl (Ts), carbobenzyloxy (Cbz), or benzhydryl (CHPh₂), which modulate the reactivity of the entire system. beilstein-journals.orguni-mainz.denih.gov The choice of the N-protecting group is critical, as it influences the electronic properties and steric environment of the azetidine, thereby affecting the outcomes of reactions like ring-opening. beilstein-journals.orgnih.gov Following key transformations, these protecting groups can be removed to reveal the free N-H azetidine. The N-H can then be subjected to various functionalization reactions, such as N-alkylation or N-arylation (e.g., via Buchwald-Hartwig coupling), to install a wide range of substituents. uni-muenchen.denih.govresearchgate.net The direct α-lithiation of N-protected azetidines followed by trapping with electrophiles provides a powerful method for functionalization at the C2 position. uni-muenchen.de

Impact of Fluoro-Substituents on Azetidinol Reactivity

The introduction of a fluorine atom onto the aryl substituent of 3-aryl-azetidin-3-ol systems, as seen in this compound, is anticipated to exert a significant influence on the reactivity of the azetidine ring. While specific research on this exact molecule is limited, the well-established electronic properties of fluorine allow for predictions regarding its impact on the stability and reaction pathways of the azetidinol core. The high electronegativity of fluorine is expected to modulate the electron density of the entire molecule, thereby affecting its susceptibility to various chemical transformations.

The fluorine atom at the ortho position of the phenyl ring is predicted to have a profound effect on the reactivity of the azetidine ring through its strong electron-withdrawing inductive effect. This effect can render the carbons of the azetidine ring more electrophilic and, consequently, more susceptible to nucleophilic attack. This principle has been observed in related strained heterocyclic systems, such as aziridines, where fluorine substitution significantly enhances reactivity towards nucleophiles. nih.gov

In the context of this compound, the fluorine substituent is expected to influence several key aspects of its reactivity profile:

Enhanced Electrophilicity: The electron-withdrawing nature of the fluorine atom will decrease the electron density within the azetidine ring, making the ring carbons, particularly C2 and C4, more electrophilic. This heightened electrophilicity would likely facilitate ring-opening reactions with a variety of nucleophiles.

Stabilization of Intermediates: In reactions proceeding through cationic intermediates, such as acid-catalyzed ring-opening, the electron-withdrawing fluorine atom might destabilize a carbocation at the benzylic position (C3). However, its influence on the stability of transition states leading to ring-opened products is complex and can also be influenced by steric factors.

Modulation of Basicity: The basicity of the azetidine nitrogen is expected to be reduced by the presence of the electron-withdrawing fluoro-aryl group. This can affect the equilibrium of protonation and the catalytic efficiency of acid-mediated reactions.

Detailed research findings on analogous 3-aryl-azetidin-3-ols demonstrate their susceptibility to ring-opening and substitution reactions, which are often initiated by the activation of the hydroxyl group. For instance, iron-catalyzed thiol alkylation of N-Cbz-3-aryl-azetidin-3-ols proceeds via an azetidine carbocation intermediate, leading to the formation of 3-aryl-3-sulfanyl azetidines. nih.gov The presence of an electron-donating group on the aryl ring was found to be beneficial for this reaction, suggesting that the electron-withdrawing fluorine in this compound might disfavor such a transformation under similar conditions.

Conversely, in Lewis acid-mediated reactions, the activation of the azetidine ring for nucleophilic attack is a common pathway. The increased electrophilicity of the fluorinated azetidine ring could enhance its reactivity in such transformations. The following table illustrates the reactivity of a generic 3-aryl-azetidin-3-ol in a representative ring-opening reaction, providing a basis for predicting the behavior of its fluorinated counterpart.

Table 1: Representative Reactivity of a Generic 3-Aryl-Azetidin-3-ol in a Nucleophilic Ring-Opening Reaction

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 3-Aryl-Azetidin-3-ol | Thiophenol / FeCl₃ | 3-Aryl-3-(phenylthio)azetidine | Iron-Catalyzed Thiol Alkylation |

| 3-Aryl-Azetidin-3-ol | H⁺ / H₂O | Ring-Opened Amino Diol | Acid-Catalyzed Hydrolysis |

The data in Table 1, derived from studies on non-fluorinated analogs, suggests that the azetidin-3-ol (B1332694) system is amenable to various transformations. For this compound, the fluorine substituent would likely accelerate reactions involving nucleophilic attack on the azetidine ring, provided that the reaction does not proceed through a significantly destabilized cationic intermediate at the benzylic position.

Further insight can be gained from computational studies on fluorinated heterocyclic compounds, which have shown that fluorination can enhance chemical reactivity. emerginginvestigators.org These studies suggest that the introduction of fluorine can alter the frontier molecular orbitals of the molecule, making it more susceptible to reaction with both electrophiles and nucleophiles.

Spectroscopic and Computational Analysis of 3 2 Fluoro 5 Methylphenyl Azetidin 3 Ol Conformation and Electronic Structure

Conformational Analysis of Azetidine (B1206935) Ring Systems

The azetidine ring is not planar due to ring strain and adopts a puckered conformation to minimize torsional and angle strain. rsc.org This puckering is characterized by a dihedral angle, which for the parent azetidine molecule has been determined to be approximately 37°. rsc.org The substituents on the ring significantly influence the preferred puckered conformation. nih.govresearchgate.net For 3-substituted azetidines, two primary puckered conformations are possible, often designated by the axial or equatorial orientation of the substituent at the C3 position relative to the approximate plane of the ring. The energetic balance between these conformers is dictated by steric and electronic interactions.

Experimental techniques are indispensable for elucidating the conformational preferences of azetidine derivatives in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for conformational analysis. ipb.ptresearchgate.net The coupling constants (J-values) between protons on the azetidine ring are particularly informative. For instance, the magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can be related to the dihedral angle via the Karplus equation, providing insight into the degree of ring puckering. In 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol, analysis of the coupling patterns of the C2 and C4 methylene (B1212753) protons can help determine the preferred orientation of the aryl and hydroxyl groups. Nuclear Overhauser Effect (NOE) experiments can further reveal through-space proximities between protons, helping to confirm the relative stereochemistry and conformational arrangement. ipb.pt

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule. nih.gov The stretching frequencies of C-N, C-C, O-H, and C-H bonds within the azetidine ring and its substituents appear at characteristic wavenumbers. Intramolecular hydrogen bonding, for example between the hydroxyl proton and the azetidine nitrogen, can be detected by a broadening and red-shifting of the O-H stretching band. Such interactions can significantly stabilize a particular conformation.

Electronic Circular Dichroism (ECD): For chiral molecules, ECD spectroscopy is a vital technique for determining absolute configuration. Since the conformation of a molecule dictates its chiroptical properties, ECD can distinguish between different stereoisomers and provide evidence for the predominant conformation in solution by comparing experimental spectra with those predicted from quantum chemical calculations.

| Technique | Parameter | Hypothetical Value | Interpretation |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | δ (ppm) for C2/C4-H | 3.5 - 4.0 | Chemical shifts of protons adjacent to the nitrogen atom. |

| δ (ppm) for OH | ~5.5 (broad) | Shift for the hydroxyl proton, potentially indicating hydrogen bonding. | |

| ³J (Hz) for C2/C4 protons | 5 - 9 | Vicinal coupling constants indicative of specific dihedral angles and ring puckering. | |

| IR (KBr, cm⁻¹) | ν(O-H) | ~3350 (broad) | Broad peak suggesting hydrogen bonding involving the hydroxyl group. |

| ν(C-F) | ~1250 | Characteristic stretching frequency for the aryl-fluorine bond. |

Computational chemistry provides a powerful complement to experimental studies, allowing for a detailed exploration of the potential energy surface of a molecule.

Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, are widely used for geometry optimization and energy calculations of organic molecules. nih.govnih.gov For this compound, DFT calculations can be used to model the different possible puckered conformations of the azetidine ring and the rotational conformers of the phenyl group. By calculating the single-point energies of these optimized geometries, the relative stability of each conformer can be determined, and the global minimum energy structure can be identified.

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock ab initio method that incorporates electron correlation effects, often leading to more accurate energy predictions than DFT for systems where dispersion forces are important. bohrium.comwikipedia.orgarxiv.org Although computationally more demanding, MP2 calculations can be used to refine the geometries and relative energies of the conformers identified by DFT, providing a higher level of theoretical accuracy. osi.lvresearchgate.net

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A | Aryl group pseudo-equatorial, OH pseudo-axial | 0.00 (Global Minimum) |

| Conformer B | Aryl group pseudo-axial, OH pseudo-equatorial | +1.5 |

| Conformer C | Rotamer of Phenyl Group (relative to A) | +2.1 |

Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity, polarity, and intermolecular interactions. Computational methods are essential for probing these properties at the atomic level.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of chemical stability; a large gap suggests high stability and low reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-fluoro-5-methylphenyl ring, while the LUMO may have significant contributions from the antibonding orbitals of the aromatic system and the azetidine ring.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 5.27 |

The distribution of electrons within a molecule determines its polarity and how it interacts with other molecules.

Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom. chemrxiv.orgreddit.com This provides a quantitative measure of the electron distribution. In this compound, the electronegative fluorine, oxygen, and nitrogen atoms are expected to carry negative partial charges, while the hydrogen atoms and some carbon atoms will be positively charged.

Electrostatic Potential (ESP) Studies: The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. avogadro.ccresearchgate.netrsc.org It identifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For the target molecule, the MEP map would likely show negative potential around the fluorine, oxygen, and nitrogen atoms, and positive potential around the hydroxyl and amine hydrogens, indicating sites for potential intermolecular interactions like hydrogen bonding.

| Atom | Partial Charge (a.u.) |

|---|---|

| N (azetidine) | -0.45 |

| O (hydroxyl) | -0.60 |

| F (fluoro) | -0.30 |

| H (on OH) | +0.42 |

| C (attached to F) | +0.25 |

Interplay of Fluoro-Substituents with Azetidine Ring Conformation and Electronic Properties

The presence of a fluorine atom on the phenyl ring introduces significant electronic and potential steric effects that influence the entire molecule. researchgate.netnih.gov Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can alter the electron density of the aromatic ring. libretexts.org This, in turn, can affect the cation-π interactions and other non-covalent forces that might influence the rotational barrier of the phenyl group and the puckering of the azetidine ring.

The ortho-position of the fluorine substituent is particularly noteworthy. nih.gov It can lead to direct through-space interactions with the azetidine ring. For example, a weak C-F···H-N or C-F···H-C intramolecular hydrogen bond could stabilize a specific conformation. researchgate.net Furthermore, the electronic perturbation caused by the fluorine can modify the energy and localization of the frontier molecular orbitals, thereby tuning the molecule's reactivity. nih.govrsc.org The interplay between the inductive effects of the fluorine, the steric bulk of the methyl group, and the conformational flexibility of the azetidine ring creates a complex energetic landscape that defines the molecule's preferred three-dimensional structure and its chemical behavior.

Spectroscopic Fingerprints for Structural Elucidation of Azetidinol (B8437883) Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. nih.gov For this compound, both ¹H and ¹³C NMR spectra are expected to show distinct signals corresponding to the azetidine ring and the substituted phenyl group.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The protons on the azetidine ring are diastereotopic, meaning they are chemically non-equivalent, and are expected to resonate as multiplets due to coupling with each other. The hydroxyl proton typically appears as a broad singlet whose chemical shift is dependent on solvent and concentration. msu.edu The aromatic protons of the 2-fluoro-5-methylphenyl group will exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings.

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Azetidine CH₂ (2H, C2/C4) | 3.5 - 4.2 | m (multiplet) | Diastereotopic protons, complex coupling expected. |

| Aromatic CH (1H, C6-H) | 7.1 - 7.3 | dd (doublet of doublets) | Coupled to H4 and Fluorine. |

| Aromatic CH (1H, C4-H) | 6.9 - 7.1 | dd (doublet of doublets) | Coupled to H6 and H3. |

| Aromatic CH (1H, C3-H) | 6.8 - 7.0 | t (triplet) or m | Coupled to H4 and Fluorine. |

| Methyl CH₃ (3H) | 2.2 - 2.4 | s (singlet) | Typical range for an aryl methyl group. |

| Hydroxyl OH (1H) | 2.0 - 5.0 | br s (broad singlet) | Chemical shift is variable and concentration-dependent. msu.edu |

| Amine NH (1H) | 1.5 - 3.5 | br s (broad singlet) | Signal may exchange with D₂O; shift is variable. |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbon atom attached to the hydroxyl and phenyl groups (C3) is expected to be significantly deshielded. The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JCF), which is a characteristic feature.

Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Azetidine C3 | 70 - 85 | Quaternary carbon attached to -OH and aryl group. |

| Azetidine C2/C4 | 50 - 65 | Methylene carbons of the azetidine ring. |

| Aromatic C2 (C-F) | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) | Attached to fluorine, shows large C-F coupling. |

| Aromatic C1 (C-Azetidine) | 135 - 145 | Quaternary carbon attached to the azetidine ring. |

| Aromatic C5 (C-CH₃) | 130 - 140 | Carbon bearing the methyl group. |

| Aromatic C4 | 125 - 135 | |

| Aromatic C6 | 120 - 130 | |

| Aromatic C3 | 115 - 125 (d, ²JCF ≈ 20-25 Hz) | Shows smaller two-bond coupling to fluorine. |

| Methyl CH₃ | 20 - 25 | Typical range for an aryl methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For azetidinol derivatives, key absorptions include those for the hydroxyl, amine, and aromatic functionalities.

Interactive Table: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 | Broad, Strong |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

| C-N (Azetidine) | Stretching | 1100 - 1300 | Medium |

| C-O (Tertiary Alcohol) | Stretching | 1100 - 1200 | Strong |

| C-F (Aryl Fluoride) | Stretching | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby establishing the molecular weight and offering insights into the structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in tandem MS (MS/MS) would likely involve characteristic losses.

Common fragmentation pathways for related heterocyclic and benzylic alcohol structures include the cleavage of the bond between the two ring systems and subsequent fragmentation of the individual rings. mdpi.comnih.gov The loss of small, stable neutral molecules such as water (H₂O) from the alcohol group is also a highly probable fragmentation pathway.

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z Value (Predicted) | Proposed Fragment | Fragmentation Pathway |

| 181 | [M]⁺ | Molecular ion of C₁₀H₁₂FNO. |

| 163 | [M - H₂O]⁺ | Loss of water from the tertiary alcohol. |

| 123 | [C₇H₆F]⁺ | Cleavage of the C-C bond between the azetidine and phenyl rings. |

| 58 | [C₃H₆N]⁺ | Fragment corresponding to the azetidine ring after cleavage. |

Applications of 3 2 Fluoro 5 Methylphenyl Azetidin 3 Ol As an Advanced Synthetic Intermediate

Building Block for Complex Polycyclic Systems

The inherent ring strain of the azetidine (B1206935) core in 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol makes it an excellent substrate for ring-opening and ring-expansion reactions, providing a pathway to more complex polycyclic and spirocyclic frameworks. While specific examples detailing the use of this particular compound are not extensively documented in publicly available literature, the general reactivity of 3-aryl-3-hydroxyazetidines suggests its high potential in this area.

The tertiary alcohol functionality can be strategically employed as a handle for further transformations. For instance, activation of the hydroxyl group followed by intramolecular cyclization could lead to the formation of fused or bridged ring systems. The presence of the fluoro and methyl substituents on the phenyl ring can also influence the regioselectivity of these reactions and provide points for further functionalization.

| Reaction Type | Potential Polycyclic Product | Key Transformation |

| Intramolecular Cyclization | Fused bicyclic systems | Activation of the tertiary alcohol and subsequent nucleophilic attack from a tethered group. |

| Spirocyclization | Spirocyclic heterocycles | Ring-opening of the azetidine followed by intramolecular cyclization onto the phenyl ring. |

Role in the Synthesis of Other Nitrogen Heterocycles (e.g., Pyrrolidines, Piperidines)

One of the most significant applications of azetidine derivatives is their use as precursors for larger, more common nitrogen heterocycles like pyrrolidines and piperidines. These transformations are typically achieved through ring-expansion reactions, which are driven by the release of strain from the four-membered ring.

For this compound, several ring-expansion strategies can be envisioned. For example, treatment with various reagents can induce a rearrangement, leading to the incorporation of an additional carbon atom into the ring. The specific outcome of these reactions can often be controlled by the choice of reagents and reaction conditions, allowing for the selective synthesis of either pyrrolidine (B122466) or piperidine (B6355638) derivatives.

| Starting Material | Reagent/Condition | Product Heterocycle | General Transformation |

| This compound | Acid or Lewis Acid Catalysis | Substituted Pyrrolidine | Wagner-Meerwein type rearrangement |

| This compound | Radical Initiators | Substituted Pyrrolidine/Piperidine | Radical-mediated ring expansion |

Precursor for Advanced Pharmaceutical Scaffolds and Bioisosteres

The 3-aryl-azetidin-3-ol motif is a recognized pharmacophore found in a number of biologically active molecules. The specific substitution pattern of this compound, particularly the presence of the fluorine atom, makes it an attractive precursor for the development of advanced pharmaceutical scaffolds and bioisosteres.

Fluorine is a key element in modern drug design, often introduced to modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. The 2-fluoro-5-methylphenyl group can act as a bioisosteric replacement for other aromatic systems, potentially leading to improved drug candidates. The azetidine ring itself is often used as a rigid scaffold to orient substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets.

| Scaffold/Bioisostere Type | Potential Therapeutic Area | Key Structural Feature |

| Fluorinated Kinase Inhibitors | Oncology | The 2-fluoro-5-methylphenyl group can interact with specific residues in the kinase active site. |

| CNS-active agents | Neurology | The azetidine scaffold provides rigidity and the fluorine atom can enhance blood-brain barrier penetration. |

| Bioisosteres of Phenylalanine Derivatives | Various | The substituted phenylazetidinol core can mimic the structure of natural amino acids. |

Integration into Catalytic Processes and Materials Science Research

While the primary applications of this compound are in medicinal chemistry, its unique structure also suggests potential roles in catalysis and materials science. The nitrogen atom of the azetidine ring can act as a ligand for metal catalysts. Chiral derivatives of this compound could be explored as ligands in asymmetric catalysis, where the rigid azetidine backbone could enforce a specific coordination geometry around the metal center.

In materials science, the incorporation of this fluorinated azetidine derivative into polymers or other materials could impart specific properties. For example, the fluorine content could enhance thermal stability and hydrophobicity. The rigid, three-dimensional structure of the azetidine core could also be used to create materials with well-defined microporosity. Further research is needed to fully explore the potential of this compound in these emerging areas.

Future Research Directions for Fluoro Substituted Azetidinol Chemistry

Development of Novel Green Synthetic Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For fluoro-substituted azetidinols, future research will focus on aligning synthetic strategies with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the reduction of hazardous waste. wikipedia.orgjocpr.comprimescholars.comijbpas.comresearchgate.net

A particularly promising green approach is the use of photochemical reactions, such as the Norrish-Yang cyclization, to construct the strained azetidinol (B8437883) ring. beilstein-journals.orguni-mainz.deresearchgate.net This method utilizes light energy to transform readily available α-aminoacetophenones into highly strained azetidinols, often proceeding under mild conditions without the need for harsh reagents. beilstein-journals.orguni-mainz.de This "build and release" strategy, where a strained ring is first constructed and then selectively opened, offers a sustainable pathway to complex functionalized molecules. beilstein-journals.orguni-mainz.de Research in this area will likely focus on expanding the substrate scope and improving the efficiency and scalability of these photochemical processes, potentially through the use of flow chemistry techniques. researchgate.net

Key areas for future development in green synthesis include:

Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Future Research Focus |

|---|---|---|

| Photochemical Cyclization (e.g., Norrish-Yang) | Uses light energy, mild conditions, sustainable entry to strained rings. beilstein-journals.orguni-mainz.de | Expanding substrate scope, improving quantum yields, scaling via flow chemistry. researchgate.net |

| Multicomponent Reactions | High atom economy, builds molecular complexity in a single step. nih.gov | Developing new reaction cascades for diverse azetidinol libraries. |

| C-H Amination | Directly converts C-H bonds to C-N bonds, increasing step economy. rsc.org | Improving regioselectivity and catalyst efficiency, especially with sustainable metals like manganese. beilstein-journals.org |

| Aqueous Synthesis | Environmentally benign solvent, simplified purification. lookchem.com | Designing water-tolerant catalysts and reaction conditions. |

Exploration of Unconventional Reactivity Patterns

The inherent ring strain of azetidinols dictates their reactivity, making them susceptible to unique chemical transformations. rsc.org Future research will delve into harnessing this strain for novel synthetic applications beyond simple ring-opening reactions.

One major avenue of exploration is the "build and release" strategy, where the potential energy stored in the strained azetidinol ring is used to drive subsequent, often complex, functionalization steps. beilstein-journals.orguni-mainz.de For instance, photochemically generated azetidinols can be readily opened by various reagents like electron-deficient ketones or boronic acids to create highly functionalized acyclic structures, such as aminodioxolanes and 3-amino-1,2-diols, which are common motifs in pharmaceuticals. beilstein-journals.orgnih.gov The choice of protecting group on the azetidine nitrogen has been shown to be critical in orchestrating these transformations, highlighting the need for a deeper understanding of these subtle electronic and steric effects. beilstein-journals.orguni-mainz.de

Future research into unconventional reactivity will likely focus on:

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for accelerating synthetic research. For fluoro-substituted azetidinols, advanced modeling offers the potential to predict reaction outcomes, guide experimental design, and uncover new reactivity patterns, thereby reducing the trial-and-error nature of laboratory work.

Recent breakthroughs have shown that computational models can accurately predict which combinations of reactants will successfully form azetidines in photocatalyzed reactions. bioquicknews.commit.edu By calculating properties like frontier orbital energies, researchers can quickly screen vast numbers of potential starting materials to identify promising candidates, significantly expanding the accessible chemical space. mit.eduthescience.dev These models can also predict factors that influence reaction yield, allowing for pre-emptive optimization. mit.edu

The application of machine learning and artificial intelligence is another burgeoning area. researchgate.net Transfer learning techniques are being developed to improve the accuracy of retrosynthesis prediction models, especially for less common but valuable structures like heterocycles. chemrxiv.orgchemrxiv.orgnih.gov As these models are trained on larger datasets of chemical reactions, their ability to propose novel and efficient synthetic routes to complex targets like 3-(2-Fluoro-5-methylphenyl)azetidin-3-ol will improve dramatically.

Computational Approaches in Azetidinol Chemistry

| Computational Method | Application | Anticipated Impact |

|---|---|---|

| Density Functional Theory (DFT) | Calculating transition state energies, reaction mechanisms, and electronic properties. nih.gov | Rationalizing observed reactivity and regioselectivity; guiding catalyst design. |

| Frontier Molecular Orbital (FMO) Theory | Predicting reactivity in cycloaddition and photocatalyzed reactions. mit.eduthescience.dev | Rapidly screening reactant pairs for successful azetidine synthesis. mit.edu |

| Machine Learning (ML) / AI | Predicting retrosynthetic pathways, reaction outcomes, and regioselectivity. researchgate.netchemrxiv.org | Accelerating the discovery of novel synthetic routes and functionalized molecules. chemrxiv.org |

Designing Highly Functionalized Azetidinols with Tunable Properties

The ultimate goal of this research is to design and synthesize novel fluoro-substituted azetidinols with precisely controlled properties for specific applications, particularly in drug discovery. nih.govacs.orgnih.govresearchgate.netbroadinstitute.org The azetidine ring is a valuable bioisostere for larger rings, and the inclusion of fluorine can profoundly modulate key physicochemical properties. researchgate.nettandfonline.com

Diversity-oriented synthesis (DOS) is a powerful strategy for creating large libraries of structurally diverse azetidines. nih.gov By starting with a densely functionalized azetidine core, a wide variety of fused, bridged, and spirocyclic systems can be generated. acs.orgnih.govbroadinstitute.org This approach allows for the systematic exploration of chemical space around the core azetidinol scaffold.

The strategic placement of fluorine is crucial for tuning molecular properties. Fluorine substitution can:

Future research will focus on combining DOS strategies with a deep understanding of fluorine's effects to create libraries of fluoro-substituted azetidinols "pre-optimized" for desired biological activities and pharmacokinetic profiles. nih.gov This will involve the modular synthesis of azetidinol building blocks that can be readily diversified to generate novel drug candidates and molecular probes. nih.gov

Q & A

Q. Key Data :

- Yield optimization often requires adjusting stoichiometry (e.g., 1.2–1.5 equivalents of epichlorohydrin) .

- Common byproducts include uncyclized intermediates or regioisomers, necessitating rigorous characterization .

Advanced: How can stereochemical control be achieved during synthesis?

Methodological Answer:

Stereochemistry at the azetidine C3 position is critical for biological activity. Strategies include:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-epichlorohydrin) to direct ring formation .

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Pd) with chiral ligands can induce enantioselectivity during cyclization .

- Resolution Techniques : Diastereomeric salt formation (e.g., with tartaric acid) or chiral HPLC to separate enantiomers post-synthesis .

Q. Challenges :

- Racemization risk during deprotection or hydrogenation steps requires low-temperature conditions (<0°C) and inert atmospheres .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorophenyl substitution pattern) and hydroxyl group presence. Aromatic protons appear as complex multiplets (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₁FNO).

- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in the solid state .

Q. Case Study :

- Analogous azetidine derivatives showed improved neuroprotection in vivo when formulated with mannitol to enhance solubility .

Basic: What biological targets are hypothesized for this compound?

Methodological Answer:

Based on structural analogs (e.g., T817MA), potential targets include:

- Neurological Targets : NMDA receptors or serotonin transporters, due to azetidine’s affinity for amine-binding pockets .

- Antimicrobial Targets : Bacterial enzymes (e.g., penicillin-binding proteins) inhibited by fluorinated aromatic groups .

Q. Validation Methods :

- Docking Simulations : Molecular modeling predicts interactions with receptor active sites (e.g., Glide or AutoDock) .

- Kinase Profiling : Broad-spectrum kinase assays identify off-target binding .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

SAR studies focus on:

- Fluorophenyl Modifications : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility.

- Azetidine Substitutions : Methyl or benzyl groups at C3 influence steric bulk and target engagement .

- Hydroxyl Group Derivatives : Ethers or esters balance polarity and membrane permeability .

Q. Stability Data :

- Accelerated Stability Testing : 40°C/75% RH for 4 weeks showed <5% degradation when stored with desiccants .

Advanced: How can in silico models predict toxicity profiles?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ProTox-II assess absorption, hepatotoxicity, and mutagenicity. Key alerts include potential reactive metabolites from fluorophenyl oxidation .

- Mitigation Strategies : Introducing electron-donating groups (e.g., -OCH₃) reduces metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.